molecular formula C11H13NO3S B1428895 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1341737-93-6

1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1428895
CAS No.: 1341737-93-6
M. Wt: 239.29 g/mol
InChI Key: XALCIGRXYNVNSE-UHFFFAOYSA-N
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Description

1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a carboxylic acid group and a 5-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the 5-Methylthiophene-2-carbonyl Intermediate: This can be achieved through the acylation of 5-methylthiophene using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Pyrrolidine-3-carboxylic Acid: The intermediate is then coupled with pyrrolidine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.

    Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and are used in similar synthetic applications.

Uniqueness: 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and physical properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-7-2-3-9(16-7)10(13)12-5-4-8(6-12)11(14)15/h2-3,8H,4-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCIGRXYNVNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid
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1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid

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